2-Bromo-2-fluorocyclopropanecarboxylic acid

Description

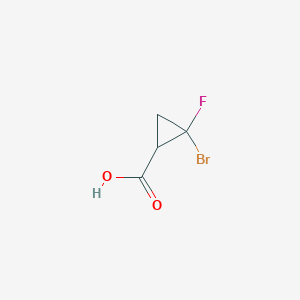

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrFO2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMJVFKZHRAUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378807-68-1 | |

| Record name | 2-bromo-2-fluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Bromo-2-fluorocyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes followed by halogenation. One common method includes the reaction of cyclopropanecarboxylic acid with bromine and fluorine sources under controlled conditions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and selectivity .

Chemical Reactions Analysis

2-Bromo-2-fluorocyclopropanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Drug Development:

The introduction of fluorine into drug molecules has been shown to enhance their biological activity and metabolic stability. For example, the presence of fluorine in 2-Bromo-2-fluorocyclopropanecarboxylic acid can improve the lipophilicity of drugs while maintaining a small molecular size, thus facilitating better membrane penetration and bioavailability. This property is crucial for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Case Study:

A notable case study involves the synthesis of fluorinated analogs of existing drugs. The incorporation of this compound as an intermediate has led to the development of novel compounds with enhanced pharmacological profiles. For instance, researchers have explored its use in synthesizing potent inhibitors for specific biological targets, demonstrating significant improvements in efficacy compared to non-fluorinated counterparts .

Agricultural Chemistry

Pesticide Development:

In agricultural applications, this compound serves as a building block for developing new pesticides. Its unique structural features allow for the design of molecules that can effectively target pests while minimizing environmental impact. The fluorinated compounds derived from this acid have shown promising results in terms of potency and selectivity against agricultural pests.

Research Findings:

Recent studies have indicated that compounds derived from this compound exhibit enhanced biological activity against specific pests when compared to traditional pesticides. This has implications for developing safer and more effective agricultural chemicals that reduce reliance on broad-spectrum pesticides.

Synthetic Organic Chemistry

Reactivity and Synthesis:

The compound's reactivity allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry. It can be utilized in halogenation reactions and as an intermediate for synthesizing more complex organic molecules. The presence of both halogens (bromine and fluorine) provides unique pathways for further functionalization, which is essential for creating diverse chemical libraries .

Mechanistic Insights:

The mechanisms by which this compound reacts can be influenced by factors such as solvent choice and temperature. Studies have shown that using polar solvents can enhance yields in reactions involving this compound, indicating its versatility in synthetic methodologies .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development, synthesis of bioactive molecules | Enhanced bioavailability and metabolic stability |

| Agricultural Chemistry | Development of pesticides | Increased potency and reduced environmental impact |

| Synthetic Organic Chemistry | Intermediate in organic synthesis | Versatile reactivity and functionalization potential |

Mechanism of Action

The mechanism of action of 2-Bromo-2-fluorocyclopropanecarboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility: Phenyl-substituted cyclopropanecarboxylic acids are prevalent in pharmaceutical intermediates (e.g., kinase inhibitors), while non-aromatic halogenated analogs may serve as building blocks for strained-ring systems .

- Structural Limitations : The absence of direct data on this compound underscores the need for targeted studies on its synthesis, stability, and reactivity.

Biological Activity

2-Bromo-2-fluorocyclopropanecarboxylic acid (C₄H₄BrF O₂) is a halogenated cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclopropane ring with both bromine and fluorine substituents, along with a carboxylic acid group, which influences its chemical properties and biological interactions.

The unique structure of this compound contributes to its reactivity and biological activity. The presence of electronegative halogen atoms (bromine and fluorine) enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold in drug design. These properties allow it to interact effectively with various biological targets.

Synthesis

The synthesis of this compound typically involves halogenation reactions of cyclopropanecarboxylic acid derivatives. Common synthetic routes include:

- Halogenation of Cyclopropanecarboxylic Acid Derivatives : This method employs halogenating agents under controlled conditions.

- Reactions Involving Alkenes : Alkenes can be treated with halogenating agents to yield the desired cyclopropane derivative.

Control over reaction conditions such as temperature, pressure, and solvent choice (often polar solvents like ethanol) is crucial for optimizing yields and selectivity towards the product.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential applications in drug development:

- Antimicrobial Activity : Preliminary studies indicate that compounds containing cyclopropane rings exhibit antimicrobial properties. The unique structural features may enhance their interaction with bacterial cell membranes or enzymes involved in cell wall synthesis.

- Anticancer Potential : Some research suggests that fluorinated compounds can inhibit cancer cell proliferation. The mechanism may involve interference with metabolic pathways or direct interaction with DNA or RNA synthesis processes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.

Case Studies

Several case studies have documented the biological activities of similar compounds, providing insights into the potential effects of this compound:

- Study on Fluorinated Cyclopropanes : A study published in the Journal of Organic Chemistry highlighted the synthesis and evaluation of fluorinated cyclopropanes, noting their increased stability and potential as enzyme inhibitors .

- Research on Antimicrobial Properties : An investigation into the antimicrobial efficacy of various halogenated compounds found that those containing cyclopropane structures exhibited significant activity against Gram-positive bacteria .

- Cancer Cell Line Studies : Research involving fluorinated compounds demonstrated inhibition of growth in several cancer cell lines, suggesting a promising avenue for further exploration with this compound .

Data Tables

Q & A

Q. What synthetic routes are recommended for 2-Bromo-2-fluorocyclopropanecarboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for biphenyl derivatives) . Optimize conditions by controlling temperature (e.g., 0–60°C), solvent (anhydrous THF or DMF), and catalysts (e.g., zinc powder for cyclopropane ring formation) . Purification via column chromatography or recrystallization improves yield. Monitor intermediates using TLC or HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C/¹⁹F NMR to confirm substituent positions and cyclopropane ring integrity . IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and halogen bonds. X-ray crystallography resolves stereochemistry, while mass spectrometry (HRMS) validates molecular weight . For purity, employ HPLC with UV detection (λ = 210–254 nm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or decomposition . Pre-dry solvents (e.g., molecular sieves) for reactions. Test stability under accelerated conditions (e.g., 40°C/75% RH) using TGA/DSC to assess thermal degradation .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence the electronic properties and reactivity of cyclopropane derivatives in cross-coupling reactions?

- Methodological Answer : Bromine acts as a leaving group in SN2 reactions, while fluorine’s electron-withdrawing effect stabilizes transition states in coupling reactions (e.g., Buchwald-Hartwig amination) . Use DFT calculations (e.g., Gaussian09) to map charge distribution and predict regioselectivity. Compare reaction rates with non-halogenated analogs .

Q. What strategies can resolve contradictions in reported biological activity data for bromo-fluorinated cyclopropane carboxylic acids?

- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀) across multiple cell lines to account for variability. Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) . Use molecular docking (AutoDock Vina) to assess binding affinity discrepancies . Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

Q. What experimental designs are optimal for studying the cyclopropane ring strain’s impact on reaction pathways?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to probe ring-opening mechanisms. Use variable-temperature NMR to monitor ring strain energetics. Compare activation energies (ΔG‡) via Eyring plots for halogenated vs. non-halogenated cyclopropanes .

Q. How can researchers address conflicting data on the compound’s stability under catalytic hydrogenation conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.